molecular formula C11H12N4O3 B1459630 Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706435-73-5

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Cat. No. B1459630
M. Wt: 248.24 g/mol
InChI Key: JABFEAFDLKWFOI-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a chemical compound with the molecular formula C11H12N4O3. It is a derivative of tetrazole, a class of compounds that have attracted much attention in medicinal chemistry .


Molecular Structure Analysis

The tetrazole ring in “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazoles, including “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate”, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” has a molecular weight of 248.24 g/mol. Tetrazoles show melting point temperatures at 155–157°C . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Herbicidal and Plant Growth Regulation Properties

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, a derivative of dichlofop-methyl, has been studied for its herbicidal properties and its effects on plant growth. Shimabukuro et al. (1978) found that dichlofop-methyl inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, functioning as a strong auxin antagonist. This characteristic makes it an effective herbicide for controlling certain plant species while having minimal impact on others, like wheat (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Metabolic Pathway Analysis in Bacterial Systems

The compound has been linked to studies exploring novel metabolic pathways in bacteria. Spivack et al. (1994) discovered that a Gram-negative bacterium metabolizes Bisphenol A via a pathway involving oxidative skeletal rearrangement, which is relevant to understanding environmental degradation of synthetic compounds (Spivack, Leib, & Lobos, 1994).

Synthetic Chemistry and Molecular Structure Analysis

In synthetic chemistry, the compound has been utilized in the development of new molecules. Flores et al. (2014) reported efficient heterocyclization processes using similar molecules to create new glutamate-like derivatives. Their research highlights the synthetic versatility of these compounds (Flores, Piovesan, Pizzuti, Flores, Malavolta, & Martins, 2014). Similarly, Nakamura et al. (1993) explored the synthesis of tetrazolyl derivatives for glycosylation processes, showcasing the compound's utility in complex organic syntheses (Nakamura, Takeda, Takayanagi, Asai, Ibata, & Ogura, 1993).

Pharmacological Research

While specific pharmacological applications of Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate are not directly mentioned, related compounds have been studied for potential medicinal applications. For instance, Lee et al. (2004) synthesized aryloxypropanolamine derivatives, including a structurally similar compound, for potential anti-diabetic properties (Lee, Yang, Ha, Choi, & Cheon, 2004).

Environmental and Analytical Chemistry

The compound's derivatives are also significant in environmental and analytical chemistry. Nuhu et al. (2012) developed a method for determining phenoxy herbicides in water, showcasing the importance of such compounds in environmental monitoring and safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Safety And Hazards

Tetrazoles, including “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate”, can emit toxic nitrogen fumes when heated . They can also produce new compounds which are explosives to shocks when they react with few active metals .

Future Directions

Tetrazoles have been used in a wide range of important products such as propellants, explosives, and many drugs . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions could focus on exploring more potential applications of tetrazoles in various fields.

properties

IUPAC Name

methyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-8(11(16)17-2)18-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABFEAFDLKWFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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